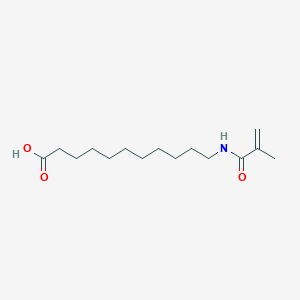

11-(Methacryloylamino)undecanoic acid

Description

Significance in Polymer Science and Materials Engineering Research

The significance of 11-(methacryloylamino)undecanoic acid in polymer science and materials engineering stems directly from its bifunctional nature. researchgate.netspecificpolymers.com It acts as a bridge between different material types or introduces specific functionalities into a polymer system.

In Polymer Science , the methacryloyl group allows the molecule to readily participate in polymerization reactions, particularly free-radical polymerization, to form polymers with a polymethacrylate (B1205211) backbone. The pendant side chains of such a polymer are long aliphatic chains terminating in carboxylic acid groups. These acid groups can:

Increase hydrophilicity and influence the polymer's solubility and swelling behavior.

Provide sites for post-polymerization modification , allowing for the attachment of other molecules, such as drugs, proteins, or dyes.

Enable pH-responsiveness , as the carboxylic acid groups can be protonated or deprotonated depending on the pH, leading to conformational changes in the polymer structure.

Promote adhesion to polar substrates through hydrogen bonding or ionic interactions.

In Materials Engineering , the compound is highly valued as a surface modification agent or coupling agent. nih.govrsc.orgfrontiersin.org The carboxylic acid head can anchor the molecule to a variety of surfaces, including metals, metal oxides, and ceramics. Once anchored, the exposed methacryloyl group can be polymerized, a technique known as "grafting-from," to grow a dense layer of polymer chains from the surface. This creates a "polymer brush," which can fundamentally alter the surface properties of the underlying material, for instance, to improve biocompatibility, reduce friction, or prevent fouling. nih.govmdpi.com

Overview of Research Trajectories Involving the Chemical Compound

Academic research involving this compound and structurally similar functional monomers is focused on creating advanced materials with tailored properties. Key research trajectories are outlined below.

Key Research Trajectories and Applications

| Research Trajectory | Objective | Mechanism | Potential Application |

|---|---|---|---|

| Surface Modification & Self-Assembly | To alter the surface properties of materials (e.g., metals, oxides) to enhance biocompatibility, adhesion, or create functional coatings. | The carboxylic acid group anchors the molecule to the substrate, forming a self-assembled monolayer. The methacryloyl group is then available for further polymerization. | Coatings for medical implants, biosensors, and anti-fouling surfaces. nih.govresearchgate.net |

| Functional Polymer Synthesis | To create new polymers with reactive side chains that can be further modified or that impart specific properties like pH-sensitivity. | The monomer is incorporated into a polymer chain via radical polymerization, introducing pendant carboxylic acid groups along the backbone. | Drug delivery systems, smart hydrogels, and dental adhesives. nih.govmdpi.com |

| Development of Biomaterials | To produce materials that are compatible with biological systems for use in medical devices and tissue engineering. | Copolymerization with other monomers to create biocompatible hydrogels or coatings. The long aliphatic chain and polar groups can mimic biological structures. | Scaffolds for tissue regeneration, biocompatible coatings for medical devices, and components of dental cements. nih.govnih.gov |

One major area of investigation is the surface modification of biomaterials . Researchers use molecules like this to create organized self-assembled monolayers (SAMs) on substrates such as gold or titanium. nih.gov The carboxylic acid group facilitates strong adsorption to the surface, while the long alkyl chain promotes the formation of a well-ordered layer. The exposed polymerizable groups can then be used to graft polymer brushes that improve the biocompatibility of medical implants or create specific binding sites for biosensing applications. nih.govmdpi.com

Another significant research path is the synthesis of functional polymers for biomedical applications . For example, its structural motifs are relevant in dentistry, where acidic functional monomers are crucial components of self-adhesive resin cements that bond to tooth structures. nih.gov By copolymerizing this monomer with others, researchers can precisely control the density of carboxylic acid groups in the final material, tuning its adhesive properties, pH-responsiveness, and capacity for loading and releasing therapeutic agents.

Finally, the molecule is explored in the creation of stimuli-responsive materials . Polymers containing these carboxylic acid side chains can respond to changes in environmental pH. In acidic conditions, the groups are protonated and neutral, while in basic conditions, they become deprotonated and charged. This change can trigger macroscopic responses, such as the swelling or collapse of a hydrogel, which is a key mechanism for creating "smart" drug delivery systems that release their payload in specific physiological environments.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

11-(2-methylprop-2-enoylamino)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-13(2)15(19)16-12-10-8-6-4-3-5-7-9-11-14(17)18/h1,3-12H2,2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRMFVZWFSDHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377343 | |

| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59178-93-7 | |

| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 11 Methacryloylamino Undecanoic Acid

Synthetic Routes to 11-Aminoundecanoic Acid Precursors

The industrial production of 11-aminoundecanoic acid is dominated by processes originating from natural sources, although alternative chemical routes exist.

Biorenewable Feedstock Approaches (e.g., Castor Oil, Oleic Acid)

Transesterification: Castor oil is reacted with methanol (B129727) in the presence of a basic catalyst (like sodium methoxide) to produce methyl ricinoleate (B1264116) and glycerol. researchgate.net

Pyrolysis: The methyl ricinoleate is then subjected to high-temperature steam cracking (pyrolysis). nih.gov This process cleaves the molecule to yield heptanal (B48729) and methyl 10-undecenoate. researchgate.netnih.gov

Hydrolysis: The methyl 10-undecenoate is hydrolyzed, typically using sodium hydroxide (B78521), to yield 10-undecenoic acid. researchgate.net

Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide, usually in the presence of a radical initiator like benzoyl peroxide. researchgate.netwikipedia.org This reaction selectively forms 11-bromoundecanoic acid in high yield. researchgate.net

Amination: The final step involves the reaction of 11-bromoundecanoic acid with ammonia (B1221849) to substitute the bromine atom with an amino group, forming 11-aminoundecanoic acid. researchgate.netnih.gov

This pathway, originating from a renewable vegetable oil, is a cornerstone of the production of bio-based polyamides, such as Polyamide 11 (Nylon 11). researchgate.netnih.gov

Oleic Acid: An alternative biorenewable route utilizes oleic acid, another common fatty acid. This method involves reductive ozonolysis. nih.gov In this process, ozone (O₃) cleaves the double bond in the oleic acid molecule. A subsequent reductive workup yields azelaic acid and nonanal. While not a direct route to 11-aminoundecanoic acid, ozonolysis of other unsaturated fatty acids can provide ω-amino acid precursors.

Alternative Chemical Synthetic Pathways

While biorenewable routes are prevalent, other chemical methods for synthesizing ω-amino acids have been explored. One such pathway starts from 12-oxododecanoic acid oxime. This route involves a three-step sequence: a Beckmann rearrangement, followed by a Hofmann degradation, and finally hydrolysis to yield 11-aminoundecanoic acid. nih.gov These alternative pathways, however, often involve harsher reagents and are less common commercially compared to the castor oil-based process. nih.gov

Synthesis of the 11-(Methacryloylamino)undecanoic Acid Monomer

The conversion of 11-aminoundecanoic acid to this compound involves the formation of an amide bond between the amino group of the fatty acid and a methacryloyl group. This process is a type of N-acylation.

The synthesis is typically achieved by reacting 11-aminoundecanoic acid with a reactive derivative of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride, under basic conditions. wikipedia.orgvandemark.com The amino group of 11-aminoundecanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride or anhydride. wikipedia.org A base, such as sodium hydroxide or a tertiary amine, is used to neutralize the hydrochloric acid or methacrylic acid byproduct formed during the reaction. researchgate.net

A representative procedure involves dissolving 11-aminoundecanoic acid in an aqueous solution with a base like NaOH. ucsd.edu Then, methacryloyl chloride, often dissolved in an organic solvent, is added dropwise to the stirred solution. ucsd.edu The reaction is typically exothermic. researchgate.net After the reaction is complete, the product, this compound, can be isolated by acidification of the reaction mixture, which causes the product to precipitate, followed by filtration and washing. nih.gov

Table 1: Synthetic Steps for this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 11-Aminoundecanoic acid | NaOH, Water | Sodium 11-aminoundecanoate solution |

| 2 | Sodium 11-aminoundecanoate | Methacryloyl chloride | Crude this compound |

| 3 | Crude Product | Hydrochloric acid | Purified this compound |

Enzymatic Modifications of this compound and its Derivatives

Enzymatic methods, particularly those involving lipases, offer mild and selective alternatives for modifying fatty acids and their derivatives. These biocatalytic processes can be applied to compounds like this compound, primarily targeting the carboxylic acid group for reactions such as esterification.

Lipase-Catalyzed Esterification Processes

Lipases are hydrolase enzymes that can catalyze both the hydrolysis and synthesis (esterification) of esters. nih.gov In environments with low water content, the reaction equilibrium shifts towards synthesis. nih.gov This makes lipase-catalyzed esterification a valuable tool for modifying carboxylic acids like this compound in non-aqueous (organic) media or in aqueous miniemulsions. nih.govwur.nl

The esterification of this compound with various alcohols can be catalyzed by immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei. nih.govnih.gov The reaction involves the activation of the carboxylic acid at the enzyme's active site, followed by a nucleophilic attack from the alcohol to form the ester and release water as a byproduct. nih.gov This method avoids the harsh conditions of acid catalysis and can exhibit high selectivity, for instance, distinguishing between primary and secondary alcohols. nsf.gov

Kinetics and Sterical Effects in Enzymatic Reactions

The kinetics of lipase-catalyzed esterification of long-chain fatty acids often follow a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov In this model, the carboxylic acid first binds to the enzyme and acylates it, releasing a water molecule. Subsequently, the alcohol binds to the acylated enzyme, and the acyl group is transferred to the alcohol, releasing the ester product and regenerating the free enzyme. researchgate.net

Steric hindrance can play a significant role in the efficiency of these enzymatic reactions. nih.gov The accessibility of both the carboxylic acid and the alcohol to the lipase's active site is crucial. For a substrate like this compound, the long, flexible undecanoic acid chain is generally well-accommodated by lipases. However, the nature of the alcohol reactant can significantly impact reaction rates. Bulky or sterically hindered alcohols may react more slowly due to difficulty in accessing the enzyme's catalytic triad (B1167595) within the active site. Similarly, the chain length of the fatty acid itself can influence reaction rates, although lipases are generally effective for a range of long-chain fatty acids. researchgate.net

Table 2: Factors Influencing Lipase-Catalyzed Esterification

| Factor | Description | Impact on Reaction |

|---|---|---|

| Enzyme Source | Different lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) have different substrate specificities and stabilities. | Affects reaction rate and yield. |

| Solvent | The choice of organic solvent (e.g., hexane, toluene) or reaction medium (e.g., aqueous miniemulsion) influences enzyme activity and substrate solubility. nih.gov | Can dramatically alter reaction efficiency. |

| Water Activity | A minimal amount of water is necessary for enzyme activity, but excess water favors hydrolysis over esterification. | Optimal water content is critical for high ester yields. nih.gov |

| Substrate Structure | The chain length and branching (steric hindrance) of both the carboxylic acid and the alcohol affect binding to the enzyme's active site. nih.gov | Influences substrate specificity and reaction kinetics. |

| Temperature | Higher temperatures generally increase reaction rates but can lead to enzyme denaturation beyond an optimal point. | Requires optimization for each specific enzyme system. |

Polymerization Studies of 11 Methacryloylamino Undecanoic Acid

Homopolymerization Mechanisms

The homopolymerization of 11-(methacryloylamino)undecanoic acid typically proceeds via free-radical polymerization. In this process, a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, is used to generate initial radicals. These radicals then react with the monomer, initiating a chain reaction where monomer units are sequentially added to the growing polymer chain. The presence of the long undecanoic acid chain in the monomer can influence the polymerization kinetics and the properties of the resulting polymer.

Copolymerization with Diverse Monomers

Copolymerization of MAA-11 with other monomers allows for the synthesis of polymers with a wide range of properties, combining the characteristics of each monomer unit.

Random copolymers of MAA-11 have been synthesized with various comonomers to impart specific functionalities. For instance, copolymerization with 2-(acrylamido)-2-methylpropanesulfonate (AMPS) introduces sulfonic acid groups, enhancing the polyelectrolyte character and pH-responsiveness of the resulting copolymer. mdpi.comresearchgate.netconicet.gov.ar The incorporation of AMPS units into the polymer chain is often aimed at improving properties like thermal stability and salt tolerance in aqueous solutions. conicet.gov.armdpi.com

Similarly, copolymerization with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) yields biomaterials with enhanced hemocompatibility. nih.govrsc.orgresearchgate.netrsc.org The phosphorylcholine groups mimic the surface of red blood cells, reducing protein adsorption and platelet adhesion. nih.govresearchgate.net The synthesis of these random copolymers is typically achieved through free-radical polymerization, where the reactivity ratios of the comonomers determine the final copolymer composition. rsc.org

Table 1: Examples of Random Copolymer Synthesis with this compound

| Comonomer | Polymerization Method | Key Properties of Resulting Copolymer | Reference |

|---|---|---|---|

| 2-(acrylamido)-2-methylpropanesulfonate (AMPS) | Free-Radical Polymerization | Enhanced pH-sensitivity, thermal stability, and salt tolerance. | mdpi.comconicet.gov.ar |

| 2-methacryloyloxyethyl phosphorylcholine (MPC) | Free-Radical Polymerization / RAFT | Improved hemocompatibility and biocompatibility. | nih.govrsc.org |

To achieve polymers with well-defined architectures, controlled molecular weights, and low polydispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. sigmaaldrich.comsemanticscholar.org RAFT polymerization of MAA-11 allows for the synthesis of block copolymers and other complex architectures with precise control over the polymer chain. semanticscholar.orgmdpi.comscispace.com This method utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to a "living" or controlled process. sigmaaldrich.comresearchgate.net The choice of CTA is crucial for the successful polymerization of methacrylates like MAA-11. semanticscholar.orgresearchgate.net For example, 4-cyanopentanoic acid dithiobenzoate (CTP) has been used as a CTA for the RAFT polymerization of similar monomers. rsc.org This level of control is essential for applications where specific polymer architectures are required. mdpi.com

Influence of Polymerization Conditions on Resultant Polymer Characteristics

The characteristics of the final polymer are highly dependent on the conditions under which the polymerization is carried out.

The molecular weight and polydispersity index (PDI) of polymers derived from MAA-11 are critical parameters that influence their physical and mechanical properties. In conventional free-radical polymerization, these parameters can be controlled to some extent by adjusting the monomer-to-initiator ratio and the reaction temperature. iosrjournals.org However, for more precise control, RAFT polymerization is the preferred method. mdpi.comresearchgate.net By carefully selecting the ratio of monomer to CTA and initiator, it is possible to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI). mdpi.comcmu.edu The linear evolution of molecular weight with monomer conversion is a key indicator of a controlled polymerization process. mdpi.com

Table 2: Control of Molecular Weight in Polymerization

| Polymerization Technique | Method of Control | Typical Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Free-Radical Polymerization | Monomer to initiator ratio, temperature. | > 1.5 | iosrjournals.org |

| RAFT Polymerization | Monomer to Chain Transfer Agent (CTA) ratio. | < 1.3 | mdpi.comresearchgate.net |

The reaction environment plays a significant role in the polymerization of MAA-11, particularly due to the presence of the carboxylic acid group.

pH: The pH of the reaction medium can significantly affect the polymerization of monomers containing ionizable groups like the carboxylic acid in MAA-11. mdpi.com The degree of ionization of the carboxylic acid can influence the monomer's reactivity and the conformation of the resulting polymer chains in solution. researchgate.netresearchgate.net For instance, in aqueous systems, a higher pH leads to ionization of the carboxylic acid groups, which can introduce electrostatic repulsions along the polymer backbone, affecting the polymerization kinetics and the solution properties of the polymer. mdpi.commdpi.com

Solvent Systems: The choice of solvent is crucial as it affects the solubility of the monomer and the resulting polymer, and can also influence the polymerization kinetics. For MAA-11, which has both hydrophobic (undecyl chain) and hydrophilic (carboxylic acid and methacrylamide (B166291) groups) parts, a variety of solvents can be used. For instance, RAFT polymerization of similar monomers has been successfully carried out in solvents like methanol (B129727). rsc.org The solvent can also impact the conformation of the growing polymer chain, which in turn can affect the accessibility of the reactive sites.

Initiator Systems: The type and concentration of the initiator system directly impact the rate of polymerization and the molecular weight of the polymer. bme.hu Common initiators for free-radical polymerization include thermally decomposing initiators like AIBN and redox initiator systems. bme.hu The efficiency of the initiator and the rate of radical generation will determine the number of growing polymer chains, thereby influencing the final molecular weight. iosrjournals.org In RAFT polymerization, the choice of initiator is also important and must be compatible with the chosen CTA and monomer. rsc.org

Supramolecular Organization and Self Assembly of 11 Methacryloylamino Undecanoic Acid Derivatives

Formation of Unimer Micelles and Intramolecular Interactions

In specific conditions, polymers incorporating derivatives of 11-(methacryloylamino)undecanoic acid can form unimer micelles, which are single-polymer-chain nanoparticles. This phenomenon is primarily driven by intramolecular interactions.

A notable example is a random copolymer of sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) and sodium 11-methacrylamidoundecanate (MaU), a salt of this compound. Under acidic conditions, this copolymer is observed to collapse into a unimer micelle structure. nih.gov The formation of this compact, single-chain micelle is attributed to intramolecular hydrophobic interactions between the pendant undecanoic acid groups. nih.gov The long alkyl chains of the MaU units fold in on themselves to minimize contact with the aqueous environment, creating a hydrophobic core within a single polymer chain.

Key Findings on Unimer Micelle Formation:

| Polymer System | Condition | Driving Interaction | Resulting Structure |

| Random copolymer of AMPS and MaU | Acidic (low pH) | Intramolecular hydrophobic interactions | Unimer Micelle |

This self-collapse is a crucial feature, as the resulting unimer micelles can serve as nano-carriers, capable of encapsulating hydrophobic guest molecules within their core. nih.gov

pH-Responsive Self-Associative Behavior in Aqueous Media

The self-assembly of this compound derivatives is highly sensitive to the pH of the aqueous medium. This responsiveness stems from the carboxylic acid group, which can be protonated or deprotonated depending on the pH.

In the case of the aforementioned AMPS and MaU copolymer, a distinct conformational change is observed upon shifting to basic conditions. Under basic pH, the carboxylic acid groups of the undecanoate units become deprotonated, resulting in negatively charged carboxylate anions. nih.gov This introduces strong electrostatic repulsion between the pendant chains. Consequently, the compact unimer micelle structure unfolds into an expanded, open-chain conformation. nih.gov This transition from a collapsed globule to an extended chain is a clear demonstration of the polymer's pH-responsive self-associative behavior.

This pH-triggered conformational change is a common strategy in the design of "smart" materials that can respond to environmental stimuli. oatext.comreddit.comacs.orgnih.gov The transition is reversible and allows for controlled changes in properties like viscosity, solubility, and the ability to encapsulate or release guest molecules.

Summary of pH-Responsive Behavior:

| pH Condition | State of Carboxylic Acid Group | Dominant Interaction | Polymer Conformation |

| Acidic | Protonated (-COOH) | Intramolecular Hydrophobic Association | Collapsed Unimer Micelle |

| Basic | Deprotonated (-COO⁻) | Electrostatic Repulsion | Expanded Chain |

Role of Hydrophobic and Hydrogen Bonding Interactions in Aggregate Formation

The formation of larger aggregates and self-assembled structures from this compound and its close analogs is governed by a balance of non-covalent interactions, primarily hydrophobic forces and hydrogen bonding. acs.orgresearchgate.netresearchgate.net

Research on the self-assembly of 11-acryloylamino undecanoic acid (AAUA), a structurally similar polymerizable surfactant, on gold surfaces highlights the critical roles of these interactions. The long undecanoic acid alkyl chains provide significant van der Waals and hydrophobic interactions, which drive the molecules to pack into ordered arrangements. acs.org

Simultaneously, the molecule's functional groups—the carboxylic acid and the secondary amide—are capable of forming strong hydrogen bonds. acs.org These hydrogen bonding interactions work in concert with the hydrophobic forces to guide the molecules into specific, organized structures, such as stacked lamellae. acs.org The interplay of these forces enables the efficient and spontaneous self-assembly of these molecules into stable, ordered arrays. acs.org The ability of the amide group to act as both a hydrogen bond donor and acceptor is a key factor in these applications.

Host-Guest Complexation and Pseudorotaxane Formation

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. While the fundamental principles of host-guest complexation are well-established for a variety of amphiphilic molecules with hosts like cyclodextrins, specific research detailing such interactions with this compound is not extensively documented in the available literature.

Theoretically, the long, hydrophobic undecanoic acid tail of this compound makes it a suitable candidate for inclusion within the hydrophobic cavity of host molecules like cyclodextrins. Such complexation could modify its solubility and self-assembly behavior.

Pseudorotaxanes are supramolecular structures in which a linear molecule is threaded through a macrocyclic ring without a covalent bond. The formation of such structures often relies on complementary interactions between the linear "thread" and the "ring." Given its long alkyl chain, it is plausible that this compound or polymers derived from it could act as the thread for macrocycles, potentially forming pseudorotaxane structures. However, specific studies demonstrating the formation of pseudorotaxanes involving this particular compound have not been identified in the reviewed literature. Further research is needed to explore the potential of this compound and its derivatives in the field of host-guest chemistry and mechanically interlocked molecules.

Advanced Applications of 11 Methacryloylamino Undecanoic Acid in Materials Science Research

Surface Modification and Coating Technologies

The structure of 11-(methacryloylamino)undecanoic acid makes it a candidate for surface modification, enabling the alteration of substrate properties to enhance performance in various applications.

Grafting of Copolymers onto Substrates (e.g., Stainless Steel)

The methacrylamide (B166291) group of this compound allows it to be copolymerized with other monomers, and the resulting copolymer can then be grafted onto substrates like stainless steel. This process can be used to impart desired surface properties, such as corrosion resistance, biocompatibility, or specific reactivity. The carboxylic acid terminus can serve as an anchoring group to the metal surface, either directly or through a pre-functionalized layer. While specific studies on copolymers of this compound for stainless steel are not widely reported, the general principle of grafting functional polymers to metal surfaces is a well-established technique in materials science.

Thin Film Formation and Functionalization

Polymers derived from this compound can be used to form thin functional films on various substrates. These films can be deposited using techniques such as spin coating, dip coating, or surface-initiated polymerization. The properties of these films would be dictated by the polymer's molecular weight, architecture, and the presence of any comonomers. The carboxylic acid groups within the polymer film could be further functionalized to attach biomolecules, sensors, or other chemical moieties, creating a highly tailored surface.

Development of Antifouling Surfaces

The development of surfaces that resist the adhesion of microorganisms and proteins, known as antifouling surfaces, is a critical area of research. While direct research on the antifouling properties of surfaces modified with this compound is limited, its chemical structure suggests potential in this area. The combination of a hydrophobic spacer and a hydrophilic carboxylic acid group could create an amphiphilic surface, which can deter nonspecific protein adsorption. Copolymers incorporating this monomer with hydrophilic monomers like poly(ethylene glycol) methacrylate (B99206) could potentially lead to effective antifouling coatings.

Biomaterials and Biomedical Engineering Research Applications

The unique properties of polymers containing this compound make them interesting candidates for investigation in the field of biomaterials and biomedical engineering.

Design of Stimuli-Responsive Hydrogels

Stimuli-responsive hydrogels are "smart" materials that can undergo significant changes in their physical properties in response to external stimuli such as pH, temperature, or light. The carboxylic acid groups in polymers of this compound can impart pH-responsiveness to hydrogels. At pH values above the pKa of the carboxylic acid, the groups will deprotonate, leading to electrostatic repulsion and swelling of the hydrogel. This property could be exploited for controlled drug delivery applications, where a drug is released in response to a specific pH environment in the body.

Below is a hypothetical representation of the pH-responsive behavior of a hydrogel containing this compound.

| pH | Carboxylic Acid State | Polymer Chain Interaction | Hydrogel State |

| < pKa | Protonated (-COOH) | Hydrogen bonding may occur | Collapsed/Shrunken |

| > pKa | Deprotonated (-COO-) | Electrostatic repulsion | Swollen/Expanded |

Integration into Polymeric Systems for Nanotechnology Research

In nanotechnology, this compound can be used as a monomer to create functional polymeric nanoparticles or micelles. The amphiphilic nature of the monomer, with its hydrophobic alkyl chain and hydrophilic head group, could facilitate the self-assembly of copolymers into core-shell nanostructures in aqueous environments. These nanoparticles could potentially be used as carriers for hydrophobic drugs, with the drug encapsulated in the hydrophobic core and the hydrophilic shell providing stability in biological fluids. The carboxylic acid groups on the surface of the nanoparticles could also be used for attaching targeting ligands to direct the nanoparticles to specific cells or tissues.

The following table outlines the potential roles of this compound in the formation of polymeric nanostructures for research purposes.

| Nanostructure Component | Role of this compound | Potential Research Application |

| Hydrophobic Core | The undecanoic acid chain contributes to the formation of the hydrophobic core. | Encapsulation of hydrophobic therapeutic agents. |

| Hydrophilic Shell | The methacrylamide and carboxylic acid groups can be part of the hydrophilic shell. | Stabilization of the nanoparticle in aqueous media. |

| Functional Surface | The carboxylic acid groups on the surface can be used for bioconjugation. | Targeted drug delivery research. |

Analytical and Characterization Techniques in 11 Methacryloylamino Undecanoic Acid Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the molecular structure of 11-(methacryloylamino)undecanoic acid and for characterizing surfaces modified with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for kinetics, structural confirmation)

For 11-formamidoundecanoic acid, the following ¹H-NMR data has been reported (500 MHz, DMSO-d6): δ/ppm = 7.98-7.91 (m, 2H, NH, CH), 3.07 (q, 3J = 6.5 Hz, 2H, CH₂), 1.43-1.37 (m, 4H, CH₂), 1.31-1.25 (m, 4H, CH₂) rsc.org. It is expected that the spectrum of this compound would show characteristic signals for the methacryloyl group protons, in addition to the signals corresponding to the undecanoic acid chain.

Interactive Data Table: Expected ¹H NMR Signals for the Undecanoic Acid Portion of this compound (based on 11-Formamidoundecanoic Acid)

| Protons (Position) | Expected Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Number of Protons |

| -NH-CH =O | ~7.9-8.0 | m | - | 1 |

| -CH ₂-NH- | ~3.1 | q | ~6.5 | 2 |

| Interior -CH ₂- | ~1.2-1.4 | m | - | 16 |

| -CH ₂-COOH | ~2.2 | t | ~7.4 | 2 |

Note: The chemical shifts for the methacryloyl group would also be present.

In kinetic studies, ¹H NMR can be utilized to monitor the progress of reactions involving this compound, for instance, by observing the disappearance of the vinyl proton signals during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., for surface characterization)

Fourier Transform Infrared (FTIR) spectroscopy is crucial for identifying the functional groups within this compound and for characterizing its presence on modified surfaces. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the amide, carboxylic acid, and alkene functionalities.

For surface characterization, FTIR can confirm the successful grafting of the molecule onto a substrate. For instance, in the modification of polymer surfaces, the appearance of new bands corresponding to the amide and carbonyl groups would indicate the presence of this compound eag.com. The appearance of new functional groups in the FTIR spectra of functionalized materials can confirm covalent modifications nih.gov.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Alkyl) | Stretching | 2920, 2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

| C=C (Alkene) | Stretching | ~1635 |

FTIR is a well-established analytical technique for characterizing organic materials by providing information on chemical bonding eag.com.

Mass Spectrometry (e.g., FAB-MS, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation patterns. Techniques such as Fast Atom Bombardment (FAB-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, can be utilized.

For the related compound, 11-formamidoundecanoic acid, high-resolution mass spectrometry (FAB-HRMS) has been used to confirm its molecular formula. The calculated m/z for [C₁₂H₂₄NO₃]⁺ was 230.1756, with the found value being 230.1755 rsc.org. The fragmentation of N-acyl amino acids in mass spectrometry often involves characteristic cleavages around the amide bond and the carboxylic acid group, providing structural information nih.govresearchgate.net. While a specific mass spectrum for this compound is not provided in the search results, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 269.38 g/mol .

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a rapid and convenient method to monitor the progress of the synthesis of this compound and to assess its purity. For the synthesis of the related 11-formamidoundecanoic acid, TLC was used with a mobile phase of cyclohexane/ethyl acetate (B1210297) (1:1), and the resulting spot was visualized using a Seebach staining solution, yielding a retention factor (Rf) of 0.16 rsc.org. It is a common technique to monitor amide coupling reactions reddit.com. Different staining agents like ninhydrin (B49086) can be used for compounds containing amine groups reddit.com.

Interactive Data Table: Example TLC Data for a Related Compound (11-Formamidoundecanoic Acid)

| Stationary Phase | Mobile Phase | Visualization | Rf Value |

| Silica Gel | Cyclohexane/Ethyl Acetate (1:1) | Seebach Staining | 0.16 |

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often necessary for UV-Vis detection myfoodresearch.com.

For the analysis of long-chain N-acyl amino acids, which are structurally similar to this compound, reversed-phase HPLC methods have been developed. These methods often employ C18 columns with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, with the addition of an acid such as formic acid nih.govresearchgate.net. HPLC is a preferred method for the determination of amino acids in various samples due to its high throughput and sensitivity myfoodresearch.com.

Interactive Data Table: Typical HPLC Parameters for the Analysis of Long-Chain N-Acyl Amino Acids

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Detection | UV-Vis (after derivatization) or Mass Spectrometry (MS) |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers derived from this compound. researchgate.netazom.com This method separates polymer molecules based on their size in solution.

The fundamental principle of GPC involves passing a dilute polymer solution through a column packed with porous beads. researchgate.net Larger polymer molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. researchgate.netazom.com Conversely, smaller molecules permeate the pores to varying extents, resulting in a longer retention time. researchgate.net This size-based separation allows for the determination of the entire molecular weight distribution of a polymer sample. researchgate.net

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. This can also be determined by techniques like membrane osmometry or end-group analysis.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules. It is often determined by light scattering techniques.

Z-average molecular weight (Mz): A higher-order average that is more sensitive to the presence of very large polymer chains and can be obtained by ultracentrifugation.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. researchgate.net A PDI value of 1.0 indicates a monodisperse polymer where all chains are of equal length. researchgate.net Synthetic polymers typically have PDI values greater than 1.0, with step-polymerization reactions often yielding values around 2.0 and chain-reaction polymerizations resulting in values between 1.5 and 20. researchgate.net

For accurate GPC measurements, the polymer sample must be completely dissolved in a suitable solvent. researchgate.net The concentration is typically low, around 0.10% (w/v) for a polymer with a molecular weight of approximately 100,000. Calibration of the GPC system is performed using well-characterized, narrow polymer standards, such as anionically polymerized polystyrene standards, which have a PDI of less than 1.10. researchgate.net

Table 1: Typical Molecular Weight Averages and Polydispersity Index

| Parameter | Description | Typical Determination Method |

| Mn | Number-average molecular weight | GPC, Membrane Osmometry |

| Mw | Weight-average molecular weight | GPC, Light Scattering |

| Mz | Z-average molecular weight | GPC, Ultracentrifugation |

| PDI | Polydispersity Index (Mw/Mn) | Calculated from GPC data |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials like this compound and its polymers. nih.govtudelft.nl DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. nih.govmdpi.com This allows for the determination of various thermal transitions and properties.

Key thermal events that can be analyzed by DSC include:

Glass Transition Temperature (Tg): A second-order thermodynamic change where an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. ulisboa.pt

Melting Temperature (Tm): A first-order thermodynamic transition where a crystalline material changes from a solid to a liquid state. nih.gov

Crystallization Temperature (Tc): The temperature at which a material solidifies from a liquid or amorphous state into a crystalline structure upon cooling.

Enthalpy of Fusion (ΔH): The amount of heat required to melt the material, which is proportional to the area under the melting peak in a DSC thermogram. tudelft.nl

Heat Capacity (Cp): The amount of heat required to raise the temperature of the sample by a certain amount. nih.govmdpi.com

DSC is widely used to study the phase behavior of materials. researchgate.net For instance, it can be used to analyze the melting and crystallization behavior of binary mixtures involving undecanoic acid. researchgate.net The technique provides both qualitative and quantitative information about the thermal properties of materials. mdpi.com Modulated DSC (MDSC) is an advanced variation that can separate overlapping thermal events and provide more accurate heat capacity measurements. mdpi.com

Table 2: Thermal Transitions Measured by DSC

| Thermal Transition | Abbreviation | Description |

| Glass Transition | Tg | Transition from a glassy to a rubbery state |

| Melting | Tm | Transition from a solid to a liquid state |

| Crystallization | Tc | Transition from a liquid to a crystalline state |

| Enthalpy of Fusion | ΔH | Heat absorbed during melting |

Microscopy and Surface Probing (e.g., Scanning Tunneling Microscopy (STM), Scanning Electron Microscopy (SEM))

Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique used to study the surface morphology of conductive materials at the atomic level. researchgate.net In the context of this compound, STM has been employed to investigate the self-assembly and adsorption of a similar molecule, 11-acryloylamino undecanoic acid (AAUA), on a gold (Au(111)) electrode surface. nih.gov This technique operates by scanning a sharp metallic tip over the surface and measuring the quantum tunneling current between the tip and the sample. researchgate.net

STM studies have revealed that AAUA molecules can form ordered, self-assembled monolayers on the Au(111) surface. nih.gov The arrangement of these molecules is influenced by hydrogen bonding between the carboxylic acid and acrylamide (B121943) groups, as well as van der Waals forces between the aliphatic chains. nih.gov STM can provide detailed information about the packing and orientation of the adsorbed molecules. nih.gov

Scanning Electron Microscopy (SEM) is another powerful microscopy technique that provides information about the surface topography and morphology of materials. mdpi.com SEM utilizes a focused beam of high-energy electrons to scan the sample surface. mdpi.com The interaction of the electron beam with the sample generates various signals, such as secondary and backscattered electrons, which are used to create an image of the surface. mdpi.com

SEM is a versatile tool for investigating the surface morphology of a wide range of materials. researchgate.net It can be used to examine the surface features of polymers and coatings derived from this compound, providing insights into their structure and homogeneity. mdpi.com Environmental SEM (ESEM) is a variant that allows for the imaging of wet or sensitive samples without the need for extensive sample preparation. nih.gov

Wettability and Contact Angle Measurements in Surface Research

Wettability is a crucial property of a solid surface that describes its interaction with a liquid. nih.gov It is quantified by measuring the contact angle (θ), which is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com Contact angle measurements are essential for characterizing the surfaces of materials prepared with this compound.

The Young equation describes the relationship between the interfacial tensions at the three-phase contact point:

γSV = γSL + γLV cosθ

where γSV is the solid-vapor interfacial tension, γSL is the solid-liquid interfacial tension, and γLV is the liquid-vapor interfacial tension (surface tension of the liquid). nanoscience.commdpi.com

The contact angle provides a direct measure of a surface's hydrophilicity or hydrophobicity:

Hydrophilic Surface: If the contact angle is less than 90°, the liquid tends to spread over the surface, indicating good wettability. nanoscience.com

Hydrophobic Surface: If the contact angle is greater than 90°, the liquid tends to form a bead on the surface, indicating poor wettability. nanoscience.com

The most common method for measuring the contact angle is the sessile drop technique, where a droplet of liquid is placed on the solid surface and its profile is analyzed. nanoscience.com Dynamic contact angles, including the advancing and receding contact angles, can also be measured to provide more comprehensive information about the surface's wetting properties and to assess contact angle hysteresis. nanoscience.com These measurements are critical for applications where surface interactions with aqueous environments are important. measurlabs.com

Table 3: Classification of Surfaces Based on Water Contact Angle

| Contact Angle (θ) | Surface Property |

| θ < 90° | Hydrophilic |

| θ > 90° | Hydrophobic |

| θ > 150° | Superhydrophobic |

Future Research Directions and Perspectives for 11 Methacryloylamino Undecanoic Acid

Emerging Synthesis Strategies and Catalytic Systems

The conventional synthesis of 11-(methacryloylamino)undecanoic acid typically involves the amidation of 11-aminoundecanoic acid with methacryloyl chloride. While effective, future research is geared towards more sustainable and efficient synthetic routes.

Biocatalysis is a particularly promising avenue. nih.govnih.gov The use of enzymes, such as lipases, could offer a milder and more selective alternative to traditional chemical methods for the synthesis of both the monomer and its precursors. mdpi.com Enzymatic catalysis can reduce the need for harsh reagents and solvents, aligning with the principles of green chemistry. nih.gov Research in this area could focus on identifying or engineering enzymes with high specificity and activity for the acylation of long-chain amino acids.

Another key area of development is the adoption of flow chemistry . pharmasalmanac.comyoutube.com Continuous flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for safer and more scalable production. google.com The synthesis of specialty monomers like this compound could greatly benefit from the precise control over reaction parameters that flow chemistry provides.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | Milder reaction conditions, higher selectivity, reduced waste, use of renewable resources. nih.govmdpi.com | Enzyme discovery and engineering, optimization of reaction media. |

| Flow Chemistry | Improved process control and safety, enhanced scalability, higher efficiency. pharmasalmanac.comgoogle.com | Reactor design, optimization of flow parameters, integration of in-line analytics. |

Development of Novel Polymer Architectures and Composites

The true potential of this compound lies in its ability to be incorporated into a wide array of polymer architectures, leading to materials with unique and tunable properties. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in achieving this. researchgate.netcmu.edu

Stimuli-responsive polymers are a major focus of future research. nih.gov The carboxylic acid group in this compound imparts pH-responsiveness to its polymers. usm.edu This allows for the design of "smart" materials that can undergo conformational or solubility changes in response to pH variations, making them ideal for applications such as targeted drug delivery. nih.govresearchgate.netmdpi.com

The amphiphilic nature of this monomer, with its hydrophobic undecanoic acid chain and hydrophilic carboxylic acid head, makes it an excellent candidate for creating self-assembling polymers . These polymers can form well-defined nanostructures such as micelles and vesicles in aqueous environments, which can be utilized for the encapsulation and controlled release of active molecules.

Hydrogels based on this compound are another promising area. The carboxylic acid groups can participate in hydrogen bonding and ionic crosslinking, leading to the formation of robust and swellable hydrogel networks. These hydrogels could find applications in tissue engineering and as matrices for controlled drug release.

Furthermore, the development of self-healing polymers is an exciting prospect. illinois.edunih.govmdpi.com The incorporation of this compound into polymer networks could introduce reversible bonds, such as hydrogen bonds, that allow the material to repair itself after damage.

| Polymer Architecture | Key Features | Potential Applications |

| Stimuli-Responsive Polymers | pH-sensitive, tunable properties. | Targeted drug delivery, biosensors. nih.gov |

| Self-Assembling Polymers | Formation of micelles and vesicles. | Encapsulation and controlled release. |

| Hydrogels | High water content, biocompatibility. | Tissue engineering, wound dressing. |

| Self-Healing Polymers | Intrinsic repair capabilities. nih.gov | Coatings, structural materials. illinois.edu |

Expanding Applications in Advanced Functional Materials

The unique properties of polymers derived from this compound open up a vast landscape of potential applications in advanced functional materials.

In the biomedical field, these polymers are being explored for drug delivery systems . mdpi.com The pH-responsive nature of the polymer can be exploited to design carriers that release their therapeutic payload in specific physiological environments, such as the acidic microenvironment of tumors.

Tissue engineering is another area where these materials show great promise. mdpi.commdpi.com Scaffolds fabricated from polymers of this compound can mimic the extracellular matrix and provide a supportive environment for cell growth and tissue regeneration. The carboxylic acid groups can also be used for the covalent attachment of bioactive molecules to further enhance their functionality.

Smart coatings represent a significant application area. advancedsciencenews.commdpi.comresearchgate.netrsc.org Coatings formulated with these polymers could exhibit self-healing properties, stimuli-responsive wettability, and anti-fouling characteristics. nih.gov For instance, a coating could be designed to release an antimicrobial agent in response to a change in pH, thereby preventing biofilm formation.

Finally, the development of biosensors is a compelling future direction. nih.gov The carboxylic acid groups on the polymer backbone can be used to immobilize enzymes or antibodies, creating a sensing surface that can detect specific biological molecules.

| Application Area | Key Functionality | Example |

| Drug Delivery | pH-triggered release. nih.govmdpi.com | Targeted cancer therapy. |

| Tissue Engineering | Biocompatible scaffolds, biofunctionalization. mdpi.com | Bone and cartilage regeneration. |

| Smart Coatings | Self-healing, anti-fouling, stimuli-responsive. mdpi.comrsc.org | Corrosion-resistant and antimicrobial surfaces. |

| Biosensors | Immobilization of biorecognition elements. nih.gov | Disease diagnostics. |

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Amidation (Methacryloyl Chloride) | 70–80 | >95 | Moisture sensitivity, side reactions |

| Carbodiimide-Mediated Coupling | 60–70 | 90–95 | Cost of coupling agents (e.g., EDC) |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to its functional groups?

Methodological Answer:

- FT-IR Spectroscopy : Confirm the presence of the methacryloylamino group via C=O stretching (1650–1700 cm⁻¹) and N-H bending (1540–1580 cm⁻¹). The carboxylic acid O-H stretch (2500–3300 cm⁻¹) may overlap with N-H signals, requiring baseline correction .

- NMR (¹H and ¹³C) :

- Mass Spectrometry (HRMS) : Exact mass confirmation (C₁₅H₂₅NO₃: calculated 279.1838 [M+H]⁺). Fragmentation patterns should include loss of COOH (44 Da) and methacryloyl groups (85 Da) .

- Challenges : Signal broadening due to hydrogen bonding in the amide group may complicate NMR interpretation. Use deuterated DMSO for better resolution .

Advanced: How can researchers design experiments to evaluate the biocompatibility and cytotoxicity of this compound in biomedical applications?

Methodological Answer:

- In Vitro Cytotoxicity Assays :

- MTT Assay : Test viability of human dermal fibroblasts (HDFs) or HEK293 cells exposed to 0.1–100 µM concentrations for 24–72 hours. Compare IC₅₀ values with undecanoic acid derivatives (e.g., 11-mercaptoundecanoic acid, IC₅₀ ~50 µM) .

- Hemolysis Assay : Evaluate erythrocyte lysis at 1–10 mg/mL. Low hemolysis (<5%) indicates blood compatibility .

- In Vivo Models : Use rodent dermal application models to assess irritation (OECD Test Guideline 439). Monitor histopathology (H&E staining) for inflammation or necrosis .

- Biocompatibility in Drug Delivery : Incorporate the compound into nanoparticles (e.g., PLGA) and test uptake in macrophages (flow cytometry) and cytokine release (ELISA for TNF-α/IL-6) .

Key Consideration : Conflicting toxicity data may arise due to impurities (e.g., residual methacryloyl chloride). Ensure ≥95% purity via HPLC before testing .

Advanced: What strategies can resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer:

- Systematic Profiling : Conduct dose-response studies across multiple cell lines (e.g., HepG2, A549) to identify cell-type-specific effects. Use standardized protocols (e.g., ISO 10993-5) .

- Mechanistic Studies :

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 11-mercaptoundecanoic acid, which shows low toxicity at <50 µM) to contextualize results .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Sigma-Aldrich’s antifungal nanoemulsion research ) to identify trends in LC₅₀/EC₅₀ values.

Q. Table 2: Toxicity Data Comparison

| Compound | Cell Line | IC₅₀ (µM) | Key Mechanism |

|---|---|---|---|

| This compound | HEK293 | 65 ± 5 | ROS-mediated apoptosis |

| Undecanoic acid | HepG2 | >100 | Non-toxic up to 100 µM |

| 11-Mercaptoundecanoic acid | A549 | 48 ± 3 | Mitochondrial dysfunction |

Advanced: How can this compound be integrated into polymer matrices for controlled drug release?

Methodological Answer:

- Copolymer Design : Synthesize block copolymers with PEG or PLGA using radical polymerization. The methacrylate group enables crosslinking (UV initiators like Irgacure 2959) .

- Drug Loading : Encapsulate hydrophobic drugs (e.g., paclitaxel) via nanoprecipitation. Optimize drug-polymer ratio (1:10 to 1:20) for >80% encapsulation efficiency .

- Release Kinetics : Conduct PBS (pH 7.4) release studies over 14 days. Fit data to Higuchi model to confirm diffusion-controlled release. Adjust crosslinking density to modulate burst release (<20% in first 24 hours) .

- In Vivo Testing : Administer nanoparticles to tumor-bearing mice (IV) and measure plasma concentration (LC-MS/MS) and tumor accumulation (fluorescence imaging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.